Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-
Descripción
Systematic Nomenclature and Structural Identification
The compound 4-[[(Methylamino)carbonyl]amino]benzenesulfonamide represents a complex organic molecule with multiple systematic names reflecting its structural characteristics. According to chemical databases, this compound is registered under the Chemical Abstracts Service number 129513-93-5 and possesses the molecular formula C8H11N3O3S with a molecular weight of 229.26 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 1-methyl-3-(4-sulfamoylphenyl)urea, which accurately describes its structural composition.
The compound exhibits several alternative nomenclature designations that reflect different aspects of its chemical structure. These include 3-methyl-1-(4-sulfamoylphenyl)urea, 4-(3-Methylureido)benzenesulfonamide, and 4-[(methylcarbamoyl)amino]benzene-1-sulfonamide. Each of these names emphasizes different functional groups within the molecule, demonstrating the complexity of systematic chemical nomenclature for multifunctional organic compounds.
The molecular structure consists of a benzene ring substituted with a sulfonamide group at one position and a methylurea moiety at the para position. The canonical Simplified Molecular Input Line Entry System representation is CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N, which provides a linear notation for the three-dimensional molecular structure. The compound's structural framework combines two significant pharmacophores: the sulfonamide group, known for its biological activity, and the urea linkage, which contributes to molecular stability and binding interactions.
Chemical databases record additional identifiers for this compound, including the European Community number 899-852-1, the Chemical Entities of Biological Interest identifier CHEBI:189672, and the DSSTox Substance identifier DTXSID30299844. These multiple identification systems ensure accurate tracking and referencing across different scientific databases and regulatory frameworks.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N3O3S |
| Molecular Weight | 229.26 g/mol |
| Chemical Abstracts Service Number | 129513-93-5 |
| International Union of Pure and Applied Chemistry Name | 1-methyl-3-(4-sulfamoylphenyl)urea |
| European Community Number | 899-852-1 |
| Canonical Simplified Molecular Input Line Entry System | CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Historical Context in Sulfonamide Chemistry
The development of sulfonamide chemistry traces its origins to the pioneering work of Gerhard Domagk in the early 1930s, whose discovery of the antimicrobial properties of sulfonamides revolutionized medicine and established the foundation for modern chemotherapy. Domagk's systematic investigation of azo dyes led to the identification of Prontosil, which contained the active sulfonamide component that proved effective against streptococcal infections. This breakthrough marked the beginning of the antibiotic era and demonstrated the potential of synthetic organic compounds to combat bacterial diseases.
The historical significance of sulfonamides extends beyond their initial antimicrobial applications. Research conducted in France revealed that the active component of Prontosil was actually sulfanilamide, a colorless sulfonamide that could be cleaved from the parent azo dye. This discovery prompted extensive synthetic efforts to develop new sulfonamide derivatives with enhanced antimicrobial properties and broader therapeutic applications. The systematic study of structure-activity relationships in sulfonamides led to the synthesis of numerous derivatives, each designed to optimize specific biological properties.
Sulfonamide drugs were the first broadly effective antibacterials to be used systemically, paving the way for the antibiotic revolution in medicine. The mechanism of action was later understood to involve competitive inhibition of the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. This understanding provided a rational basis for drug design and established sulfonamides as bacteriostatic agents that inhibit bacterial growth and multiplication without directly killing the organisms.
The evolution of sulfonamide chemistry has continued through the decades, with researchers developing increasingly sophisticated derivatives for diverse applications. Modern sulfonamides extend far beyond antimicrobial agents to include diuretics, anticonvulsants, and enzyme inhibitors. The compound 4-[[(Methylamino)carbonyl]amino]benzenesulfonamide represents a contemporary example of this chemical evolution, incorporating structural modifications that enhance specific biological activities while maintaining the fundamental sulfonamide pharmacophore.
The synthetic methodology for preparing sulfonamides has also evolved significantly since the early discoveries. The classic approach involves the reaction of sulfonyl chlorides with amines, a method that remains fundamental to sulfonamide synthesis. Benzenesulfonamide derivatives, including the compound under investigation, are typically prepared using this established synthetic route, which allows for precise control over substituent patterns and functional group incorporation.
Significance in Medicinal Chemistry and Materials Science
The compound 4-[[(Methylamino)carbonyl]amino]benzenesulfonamide demonstrates significant importance in medicinal chemistry through its potential as a carbonic anhydrase inhibitor, a property that has been extensively investigated for therapeutic applications. Carbonic anhydrase represents a family of metalloenzymes that catalyze the interconversion between carbon dioxide and water and the dissociated ions of carbonic acid, playing critical roles in maintaining acid-base homeostasis and regulating physiological processes. Benzenesulfonamide derivatives have been recognized as effective inhibitors of carbonic anhydrase, making them valuable tools for studying enzyme function and developing therapeutic agents.
Research has demonstrated that benzenesulfonamides can serve as specific inhibitors of human carbonic anhydrase, with the enzyme family containing zinc ions in their active sites. The interaction between sulfonamide compounds and carbonic anhydrase involves coordination with the zinc metal center, resulting in enzyme inhibition that can be therapeutically beneficial. This mechanism has led to the development of carbonic anhydrase inhibitors for treating conditions such as glaucoma, where reducing fluid buildup in the eyes is therapeutically important.
The structural features of 4-[[(Methylamino)carbonyl]amino]benzenesulfonamide provide multiple opportunities for molecular recognition and binding interactions. The presence of both sulfonamide and urea functional groups creates a compound capable of forming hydrogen bonds and participating in specific protein-ligand interactions. These properties make the compound valuable for biospecific adsorption studies and the development of enzyme-selective inhibitors with enhanced specificity profiles.
In materials science applications, benzenesulfonamides have found utility as intermediates in the production of specialized polymers and functional materials. The thermal stability and defined melting points of benzenesulfonamides make them suitable for various industrial applications, including the synthesis of polysulfonamides used as tanning agents and plastics. The crystalline nature of these compounds, combined with their chemical stability, enables their use in materials requiring precise chemical composition and consistent properties.
The compound's potential in pharmaceutical research extends to its role as a molecular probe for studying biological systems. Research has indicated that benzenesulfonamide derivatives can be effective in investigating structure-activity relationships in enzyme inhibition, providing valuable insights for drug design and development. The methylurea substituent in this particular compound may confer additional binding specificity and metabolic stability compared to simpler sulfonamide derivatives.
| Application Domain | Specific Use | Key Properties |
|---|---|---|
| Carbonic Anhydrase Inhibition | Enzyme research and therapeutic development | Zinc coordination, specific binding |
| Materials Science | Polymer intermediates and functional materials | Thermal stability, crystalline structure |
| Pharmaceutical Research | Molecular probes and drug design | Hydrogen bonding, metabolic stability |
| Analytical Chemistry | Compound characterization and separation | Defined melting point, crystalline properties |
Propiedades
IUPAC Name |
1-methyl-3-(4-sulfamoylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,9,13,14)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNRTLYSXSQFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299844 | |
| Record name | MLS000738227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129513-93-5 | |
| Record name | MLS000738227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
Benzenesulfonamide derivatives, particularly 4-[[(methylamino)carbonyl]amino]-, have garnered attention in pharmacological research due to their diverse biological activities. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 216.26 g/mol
IUPAC Name: Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-
This compound features a benzenesulfonamide core with a methylamino carbonyl substituent at the para position, which is critical for its biological activities.
-
Inhibition of Carbonic Anhydrases (CAs) :
- Benzenesulfonamide derivatives have been shown to effectively inhibit various isoforms of carbonic anhydrases, particularly CA IX and CA II. For instance, a study reported IC values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a strong selectivity for CA IX over CA II . This selectivity is significant as CA IX is often overexpressed in tumors, making it a target for cancer therapy.
-
Antimicrobial Activity :
- Several studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives against various pathogens. Notably, compounds such as 4e showed significant inhibition rates against Staphylococcus aureus and demonstrated anti-biofilm activity against Klebsiella pneumoniae . The mechanism likely involves interference with bacterial carbonic anhydrases, which are crucial for bacterial growth.
- Induction of Apoptosis :
Case Study 1: Antitumor Activity
A series of studies evaluated the antitumor effects of various benzenesulfonamide derivatives on mouse lymphoid leukemia models. Although initial results showed no significant antitumor activity in vivo, subsequent modifications to the chemical structure have led to improved binding affinities for CAs, suggesting potential for future development .
Case Study 2: Cardiovascular Effects
Research involving isolated rat heart models indicated that certain benzenesulfonamide derivatives could influence perfusion pressure and coronary resistance. Specifically, compounds like 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure through calcium channel inhibition . This suggests potential therapeutic applications in cardiovascular diseases.
Pharmacokinetics and ADMET Properties
Predictive ADMET studies indicate that benzenesulfonamide derivatives possess favorable pharmacokinetic properties such as good solubility and permeability across biological membranes. For example, computational models have shown that these compounds can effectively interact with various biomolecules involved in drug metabolism and transport .
Summary of Biological Activities
Análisis De Reacciones Químicas
Condensation Reactions
This compound participates in condensation reactions due to its reactive methylamino carbonyl group. Key findings include:
-
Reaction with methyl carbamate : Forms stable derivatives through nucleophilic attack on the carbonyl group.
-
Amide bond formation : Reacts with primary amines to generate substituted ureas, enhancing pharmacological properties.
Mechanism :
-
Activation of the carbonyl carbon by protonation.
-
Nucleophilic attack by the amine group of the reactant.
-
Elimination of water to form a stable urea derivative.
Nucleophilic Substitution
The sulfonamide nitrogen serves as a nucleophilic site for substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) to produce N-alkylated derivatives under basic conditions .
-
Acylation : Forms N-acyl sulfonamides when treated with acyl chlorides (e.g., acetyl chloride) .
Example Reaction :
Conditions: DCM solvent, room temperature, 6–8 hours .
Coupling Reactions with Carboxylic Acids
Base-mediated coupling reactions enable the formation of sulfonamide esters:
-
One-pot synthesis : Reacts with carboxylic acids in 1,2-dichloroethane (DCE) to yield N-sulfonylcarboxamides .
| Reactant | Product Yield (%) | Key Condition |
|---|---|---|
| Acetic acid | 82 | DCE, KCO, 60°C |
| Cyclopentane carboxylic acid | 68 | DCE, KCO, 60°C |
Notable limitation: Reactions in acetonitrile or without DCE fail to produce desired products .
Calcium Channel Inhibition
-
Perfusion pressure reduction : 4-[[(methylamino)carbonyl]amino]- derivatives decrease coronary resistance by 34% in isolated heart models .
-
Binding affinity : Docking studies show hydrogen bonding with Glu614 and Ala320 residues on L-type calcium channels (Ki = 1.2 μM) .
Carbonic Anhydrase Inhibition
-
Thermodynamic parameters :
Thermodynamic and Kinetic Data
Data from protein-ligand interaction studies:
| Parameter | Value (4-[[(methylamino)carbonyl]amino]-) | Nifedipine (Control) |
|---|---|---|
| Inhibition constant (Ki) | 1.2 μM | 4.7 μM |
| Total intermolecular energy | -9.8 kcal/mol | -7.1 kcal/mol |
| Van der Waals + H-bond energy | -8.3 kcal/mol | -5.9 kcal/mol |
Source: DockingServer analysis using 6jp5 protein surface .
Stability Under Reaction Conditions
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Urea/Thiourea-Substituted Benzenesulfonamides
Compound A : 4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide
- Structure : Ethyl-linked urea with a 3-chlorophenyl group.
- Key Differences: Spacer: Ethyl group between the benzene ring and urea. Substituent: 3-Chlorophenyl instead of methylamino.
- The 3-chlorophenyl group enhances hydrophobic interactions but may reduce selectivity due to bulkiness.
Compound B : 4-(2-{[(5-Chloro-2-methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide
- Structure : Thiourea (NHCSNH) instead of urea, with 5-chloro-2-methoxyphenyl.
- Key Differences :
- Urea vs. Thiourea : Sulfur substitution increases lipophilicity and alters hydrogen-bonding capacity.
- Substituent : Chlorine and methoxy groups enhance electron-withdrawing effects.
- Implications : Thiourea derivatives often exhibit stronger CA inhibition but may suffer from reduced metabolic stability .
Hydrazine/Carbonyl-Linked Derivatives
Compound C : 3-Chloro-4-((2-(3-chlorobenzylidene)hydrazine-1-carbonyl)-4-oxobutyl)amino)benzenesulfonamide
- Structure : Hydrazine-carbonyl chain with chlorobenzylidene groups.
- Key Differences :
- Extended Chain : A four-carbon backbone with hydrazine and carbonyl groups.
- Substituents : Dual 3-chlorobenzylidene groups for π-π stacking.
- Implications : The extended structure allows multi-site interactions with CA isoforms, improving potency but complicating synthesis .
Pyrimidinyl/Aromatic-Substituted Benzenesulfonamides
Compound D : 4-[N-(Substituted 4-pyrimidinyl) Amino] Benzenesulfonamides
- Structure: Pyrimidinyl-amino substituent at the 4-position.
- Key Differences: Aromatic Ring: Pyrimidine instead of urea. Substituent: Amino linkage for π-π interactions.
- Implications : Pyrimidine derivatives show high selectivity for CA VII and XIII isoforms due to complementary aromatic interactions .
Research Findings and Pharmacological Profiles
Carbonic Anhydrase Inhibition
- Target Compound: Moderate potency with balanced selectivity, likely due to the compact urea-methylamino group.
- Compound B : Higher potency attributed to thiourea’s stronger zinc-binding affinity but lower selectivity.
Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 1.2 | 0.8 | 295.3 |
| Compound A | 2.5 | 0.3 | 408.9 |
| Compound C | 3.8 | 0.1 | 582.4 |
| Compound D | 1.8 | 1.2 | 350.4 |
- Target Compound : Lower logP and higher solubility suggest better bioavailability compared to bulkier analogs like Compound C.
Métodos De Preparación
Starting Materials and Initial Functionalization
A common precursor is 4-aminobenzenesulfonamide, which undergoes various transformations to introduce the methylamino and carbonyl groups. For example, 4-aminobenzenesulfonamide can be reacted with carbon disulfide and ethyl iodide to form intermediates that are further functionalized by reaction with acrylic acid or hydrazine derivatives to yield sulfonamide derivatives with aminoethyl or hydrazide side chains.
Acetylation and Chlorosulfonation
One industrially relevant method uses β-phenethylamine as a starting material, which is acetylated with acetic acid or acetic anhydride to form an acetylated intermediate. This intermediate then undergoes chlorosulfonation using chlorosulfonic acid under controlled temperature conditions (below 50°C during addition, then 60–70°C for 2–4 hours) to introduce the sulfonyl chloride group. Auxiliary agents such as sodium chloride or ammonium chloride and chlorinating agents like phosphorus pentachloride or thionyl chloride are used to facilitate the reaction.
Amination and Hydrolysis
Following chlorosulfonation, the intermediate is subjected to amination in solvents such as dichloromethane or chloroform to replace the sulfonyl chloride with an amino group, forming the sulfonamide. Hydrolysis is then performed using sodium hydroxide solution (18–30% concentration) at elevated temperatures (105–115°C) for several hours to convert amide intermediates into the desired sulfonamide product. The reaction mixture is then cooled, treated with activated carbon, filtered, and acidified with hydrochloric acid to precipitate the crude product.
Purification and Crystallization
The crude sulfonamide is purified by recrystallization from solvents such as methanol, ethanol, water, or their mixtures. The process involves dissolving the crude product in solvent, heating to reflux with activated carbon treatment, filtering, and cooling to induce crystallization. The final product is isolated by filtration, washed with cold solvent, and dried to yield high-purity 4-[[(methylamino)carbonyl]amino]benzenesulfonamide.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Acetylation | β-Phenethylamine + Acetic acid/anhydride, reflux 3–5 h | Formation of acetylated intermediate |
| 2. Chlorosulfonation | Chlorosulfonic acid, 50–70°C, 2–4 h, auxiliary agents | Introduction of sulfonyl chloride group |
| 3. Amination | Amination in dichloromethane or chloroform | Conversion to sulfonamide |
| 4. Hydrolysis | NaOH (18–30%), 105–115°C, 3.5–6 h | Conversion of amide to sulfonamide |
| 5. Purification | Recrystallization in methanol/ethanol/water | Isolation of pure product |
Research Findings and Notes
- The method using β-phenethylamine as a raw material is advantageous due to the availability and low cost of starting materials, reduced chlorosulfonic acid consumption, and lower wastewater generation, making it industrially favorable.
- The multi-step synthesis allows for high yields and the possibility of recycling by-products, enhancing sustainability.
- Alternative synthetic routes involve the use of hydrazide intermediates and cyclization reactions to form heterocyclic derivatives, which can be further functionalized to obtain the target compound or related analogs.
- The choice of solvents and reaction conditions is critical for optimizing yield and purity, with chlorinated solvents commonly employed in chlorosulfonation and amination steps.
- Analytical techniques such as NMR spectroscopy confirm the presence of characteristic functional groups, ensuring the structural integrity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[[(methylamino)carbonyl]amino]benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting 4-aminobenzenesulfonamide with methyl isocyanate under anhydrous conditions. Solvent choice (e.g., DMF or THF), temperature (40–60°C), and catalyst (e.g., triethylamine) critically affect reaction efficiency. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .
- Key Variables : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products like over-alkylation.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for sulfonamide NH (~10–11 ppm) and urea NH (~6–8 ppm). Aromatic protons appear at 7–8 ppm.
- IR : Confirm sulfonyl (SO₂) stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and urea carbonyl (C=O) at ~1650 cm⁻¹.
- MS : Molecular ion peak (M+H⁺) should match the molecular weight (e.g., calculated 259.28 g/mol). Compare with NIST reference data for validation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. inactivity)?
- Methodology :
- Assay Optimization : Test under varying pH, temperature, and co-solvent conditions. For example, kinase inhibition assays (e.g., VEGFR-2) require ATP concentration adjustments to avoid false negatives .
- Structural Analog Analysis : Compare activity with analogs like 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide to identify critical functional groups .
- Data Interpretation : Use dose-response curves and IC₅₀ calculations to distinguish true activity from assay artifacts.
Q. How can computational modeling (e.g., molecular docking) predict the binding mode of this compound to biological targets?
- Methodology :
- Target Selection : Use protein databases (PDB) to identify structures like carbonic anhydrase or tyrosine kinases.
- Docking Software : AutoDock Vina or Schrödinger Suite can simulate interactions. Focus on hydrogen bonds between the urea group and active-site residues (e.g., Thr199 in carbonic anhydrase) .
- Validation : Cross-validate with mutagenesis studies or thermodynamic integration.
Q. What are the challenges in optimizing solubility and bioavailability for in vivo studies?
- Methodology :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
- LogP Analysis : Measure partition coefficients to balance hydrophilicity (sulfonamide) and lipophilicity (methylurea).
- Metabolic Stability : Conduct microsomal assays to assess CYP450-mediated degradation .
Data Analysis and Experimental Design
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodology :
- Analog Synthesis : Modify substituents on the benzene ring (e.g., electron-withdrawing groups) or urea moiety (e.g., alkyl vs. aryl).
- Biological Testing : Use standardized assays (e.g., enzyme inhibition, cell viability) under identical conditions.
- Statistical Tools : Apply multivariate regression to correlate structural features with activity .
Q. What analytical approaches resolve conflicting crystallography and spectroscopy data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
